molecular formula C16H11BrCl2N4OS B5968270 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea

Cat. No. B5968270
M. Wt: 458.2 g/mol
InChI Key: LJNBYXSVCUZSFQ-UHFFFAOYSA-N
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Description

“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through reactions involving acylation, cyclization, and coupling .


Molecular Structure Analysis

The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a urea group (NH-CO-NH), a bromobenzyl group (C6H4CH2Br), and a dichlorophenyl group (C6H3Cl2).

Scientific Research Applications

Antibacterial Activity

The compound has shown potential in the fight against bacterial infections. It has been evaluated for its efficacy against Salmonella typhi , the causative agent of typhoid fever. This application is crucial as typhoid fever remains a significant health challenge in many parts of the world .

properties

IUPAC Name

1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2N4OS/c17-10-3-1-2-9(6-10)7-14-22-23-16(25-14)21-15(24)20-11-4-5-12(18)13(19)8-11/h1-6,8H,7H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNBYXSVCUZSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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